Amlodipine Metabolism in Humans: An In-depth Technical Guide
Amlodipine Metabolism in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of amlodipine in humans. The document is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the biotransformation of this widely prescribed calcium channel blocker. The guide summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of amlodipine's fate in the body.
Introduction
Amlodipine is a long-acting dihydropyridine calcium channel blocker used for the treatment of hypertension and angina.[1] Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life, contributing to its once-daily dosing regimen.[2] Amlodipine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several inactive metabolites.[2][3] Understanding the metabolic pathways of amlodipine is crucial for predicting drug-drug interactions, assessing the impact of genetic polymorphisms on drug response, and ensuring the safe and effective use of this medication.
Amlodipine Pharmacokinetics: A Summary
Amlodipine is well-absorbed orally, with a bioavailability of 60-65%.[1] It is approximately 93% bound to plasma proteins.[2] The drug is slowly cleared from the body, with a terminal elimination half-life ranging from 30 to 50 hours.[2] Renal elimination is the primary route of excretion for amlodipine metabolites, with about 60% of an administered dose recovered in the urine, while approximately 10% is excreted as the unchanged parent drug.[1][2]
Amlodipine Metabolic Pathways
The primary metabolic pathway of amlodipine in humans is the dehydrogenation of its dihydropyridine ring to form an inactive pyridine derivative, known as M9 or dehydroamlodipine (DH-AML).[1][4] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4.[4] While CYP3A5 is also involved, its role is considered to be minor compared to CYP3A4.[4][5]
Following the initial dehydrogenation, M9 undergoes further biotransformation through several secondary pathways, including:
-
O-demethylation
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O-dealkylation
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Oxidative deamination [4]
One of the major metabolites resulting from these subsequent reactions is O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML).[6]
Figure 1. Primary metabolic pathway of amlodipine in humans.
Quantitative Analysis of Amlodipine and its Metabolites
A human mass balance study using [14C]-amlodipine provided key quantitative data on its excretion. Approximately 60% of the administered radioactivity was recovered in the urine over 12 days, with 10% of this being the unchanged parent drug.[1] A major metabolite, 2-([4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl- 2-pyridyl]methoxy) acetic acid (a further metabolite of M9), accounted for 33% of the urinary radioactivity.[1]
A validated LC-MS/MS method has been developed for the simultaneous determination of amlodipine, dehydroamlodipine (DH-AML), and O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) in human plasma.[6] The observed plasma concentration ranges in hypertensive patients were:
| Compound | Plasma Concentration Range (ng/mL) |
| Amlodipine (AML) | 6.5 - 20.9 |
| Dehydroamlodipine (DH-AML) | 1.4 - 10.9 |
| O-des[2-aminoethyl]-O-carboxymethyl DH-AML (CM-DH-AML) | 5.6 - 38.3 |
| Table 1: Plasma concentrations of amlodipine and its major metabolites in hypertensive patients.[6] |
Genetic Polymorphisms and Amlodipine Metabolism
Genetic variations in CYP3A4 and CYP3A5 can influence the metabolism of amlodipine and, consequently, the therapeutic response. Studies have shown that certain CYP3A4 genotypes are associated with blood pressure response to amlodipine.[7] The impact of CYP3A5 polymorphisms on amlodipine metabolism has been a subject of debate, with some studies suggesting an influence on amlodipine disposition and treatment efficacy, while others have found a less significant role compared to CYP3A4.[8][9]
Experimental Protocols
In Vitro Metabolism of Amlodipine in Human Liver Microsomes (HLM)
This protocol outlines the general procedure for studying the metabolism of amlodipine using HLM.
Figure 2. Workflow for in vitro amlodipine metabolism assay.
Materials:
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Pooled human liver microsomes (HLMs)
-
Amlodipine
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Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, combine HLMs, amlodipine (at various concentrations), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction at the designated time points by adding a cold organic solvent like acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of amlodipine and the formation of its metabolites using a validated LC-MS/MS method.
CYP3A4 Reaction Phenotyping of Amlodipine Metabolism
This protocol is designed to confirm the role of CYP3A4 in amlodipine metabolism using selective chemical inhibitors or recombinant enzymes.
References
- 1. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine Metabolism in Human Liver Microsomes and Roles of CYP3A4/5 in the Dihydropyridine Dehydrogenation | Semantic Scholar [semanticscholar.org]
- 6. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. CYP3A4*1G and CYP3A5*3 genetic polymorphisms alter the antihypertensive efficacy of amlodipine in patients with hypertension following renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of CYP3A5 Gene Polymorphisms and Amlodipine-Induced Peripheral Edema in Chinese Han Patients with Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

